molecular formula C16H11NO5 B12942841 4-Nitrophenyl 2H-chromene-3-carboxylate

4-Nitrophenyl 2H-chromene-3-carboxylate

Cat. No.: B12942841
M. Wt: 297.26 g/mol
InChI Key: HSXLUJIRHKQDJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrophenyl 2H-chromene-3-carboxylate is a compound that belongs to the class of chromenes, which are oxygen-containing heterocycles. Chromenes are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science . The compound features a 2H-chromene core with a carboxylate group at the 3-position and a 4-nitrophenyl group attached to the carboxylate.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 2H-chromene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-nitrophenol with 2H-chromene-3-carboxylic acid in the presence of a dehydrating agent . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C to 50°C to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of catalysts and green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

Molecular Formula

C16H11NO5

Molecular Weight

297.26 g/mol

IUPAC Name

(4-nitrophenyl) 2H-chromene-3-carboxylate

InChI

InChI=1S/C16H11NO5/c18-16(22-14-7-5-13(6-8-14)17(19)20)12-9-11-3-1-2-4-15(11)21-10-12/h1-9H,10H2

InChI Key

HSXLUJIRHKQDJR-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.